(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate
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Overview
Description
(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylthiazole moiety, and an isophthalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate typically involves a multi-step process. The initial step often includes the formation of the phenylthiazole moiety, which is then coupled with an isophthalate ester. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate involves its interaction with specific molecular targets and pathways. The cyano group and phenylthiazole moiety are believed to play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isophthalate esters and phenylthiazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.
Highlighting Uniqueness
What sets (E)-dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-28-21(26)15-8-16(22(27)29-2)10-18(9-15)24-12-17(11-23)20-25-19(13-30-20)14-6-4-3-5-7-14/h3-10,12-13,24H,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEPYPKMBSMOHD-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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